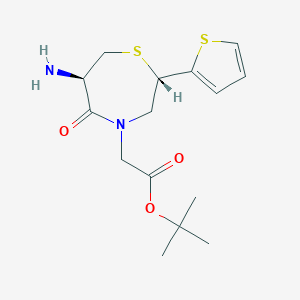

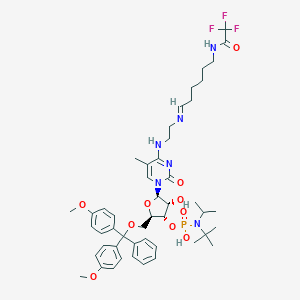

tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate

Vue d'ensemble

Description

Tert-Butyl (2S,6R)-6-amino-5-oxo-2-(2-thienyl)perhydro-1,4-thiazepine-4-acetate, also known as TB-PTTA, is a compound that has been studied extensively for its potential applications in a variety of scientific fields. TB-PTTA is a derivative of the naturally occurring compound, thiophene, and has been used in many research studies due to its unique properties. TB-PTTA has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. In

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- The compound is used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, specifically as a key intermediate in the creation of potent inhibitors. This is particularly significant in the context of cardiovascular diseases (Yanagisawa et al., 1989).

Diagnostic Applications

- It has applications in the development of radioligands, particularly in imaging agents for SPECT (Single Photon Emission Computed Tomography) to study diazepam-insensitive benzodiazepine receptors (Xiao-shu He et al., 1994).

Chemical Synthesis and Catalysis

- In chemical synthesis, it's involved in cascade reactions leading to the formation of complex heterocyclic compounds like pyrrolo[1,2-b][1,2,4]triazine derivatives, highlighting its role in expanding the diversity of chemical structures (S. M. Ivanov, 2020).

Biological Activities

- The tert-butyl derivative also plays a role in the study of biological activities, like examining the effects of novel ACE inhibitors on plasma atrial natriuretic factor levels and kidney ANF receptors in hypertensive rats (T. Oda et al., 1988).

- Another application is in the synthesis of benzo[b][1,5]thiazepines, which are valuable in the exploration of new pharmacological compounds (L. Nagarapu et al., 2001).

Propriétés

IUPAC Name |

tert-butyl 2-[(2S,6R)-6-amino-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-15(2,3)20-13(18)8-17-7-12(11-5-4-6-21-11)22-9-10(16)14(17)19/h4-6,10,12H,7-9,16H2,1-3H3/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONWYQJUNYSOTA-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(SCC(C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C[C@H](SC[C@@H](C1=O)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)